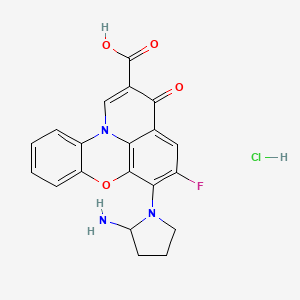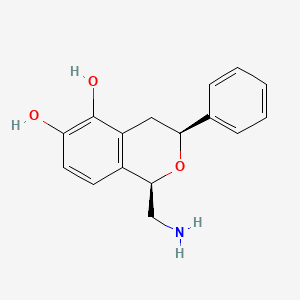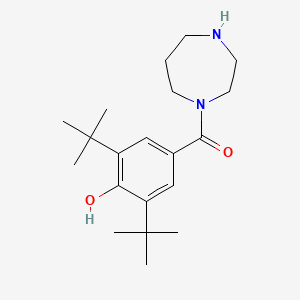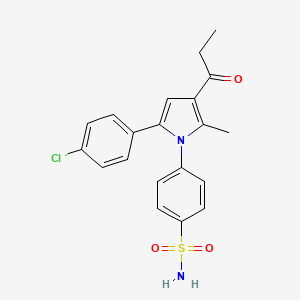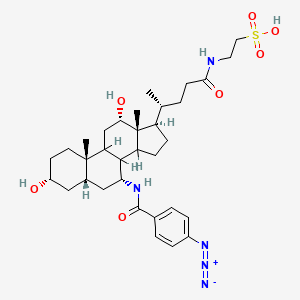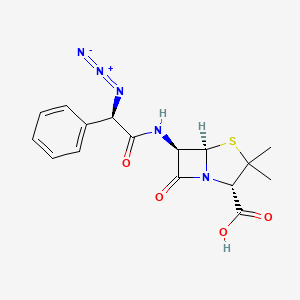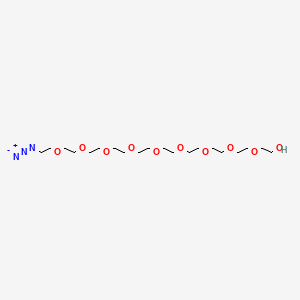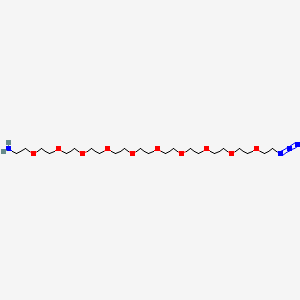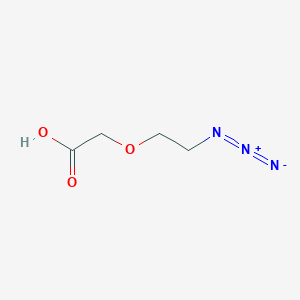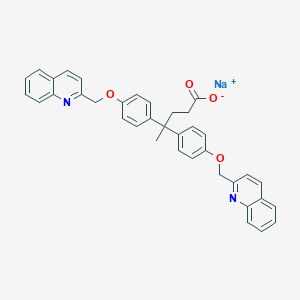
4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid sodium salt
Descripción general
Descripción
ABT-080, also known as VML-530, is a leukotriene synthesis inhibitor potentially for treatment of asthma.
Aplicaciones Científicas De Investigación
Inhibition of Leukotriene Biosynthesis
4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid sodium salt has been explored for its potential in inhibiting leukotriene biosynthesis. This compound, also referred to as ABT-080, was synthesized from diphenolic acid and showed significant inhibitory effects on leukotriene formation in human neutrophils and mouse macrophages. It demonstrates selectivity in inhibiting leukotriene C4 over prostaglandin E2 and has shown pharmacological efficacy in models of airway constriction and inflammation. The compound acts at the stage of 5-lipoxygenase biosynthesis, potentially as a FLAP inhibitor, indicating its utility in respiratory and inflammatory disorders (Kolasa et al., 2000).
Radiopaque Compound for X-ray Imaging
A derivative of 4,4-bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid, specifically 4,4-bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid, has been synthesized and identified as a potential radiopaque compound for X-ray imaging applications. This compound exhibited substantial radiopacity and was non-cytotoxic to fibroblast cells, suggesting its potential for clinical use in X-ray imaging (Gopan et al., 2021).
Bioremediation of Environmental Pollutants
The related compound, bisphenol A, which shares structural similarities with 4,4-bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid, has been studied for its bioremediation potential. The use of enzymes like laccase in reverse micelles systems has been effective in degrading bisphenol A, a known environmental pollutant. This research provides insights into the potential use of similar compounds in environmental remediation processes (Chhaya & Gupte, 2013).
Propiedades
Número CAS |
189498-56-4 |
|---|---|
Nombre del producto |
4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid sodium salt |
Fórmula molecular |
C37H31N2NaO4 |
Peso molecular |
590.6 g/mol |
Nombre IUPAC |
sodium;4,4-bis[4-(quinolin-2-ylmethoxy)phenyl]pentanoate |
InChI |
InChI=1S/C37H32N2O4.Na/c1-37(23-22-36(40)41,28-12-18-32(19-13-28)42-24-30-16-10-26-6-2-4-8-34(26)38-30)29-14-20-33(21-15-29)43-25-31-17-11-27-7-3-5-9-35(27)39-31;/h2-21H,22-25H2,1H3,(H,40,41);/q;+1/p-1 |
Clave InChI |
IQIPMOPRODKMFM-UHFFFAOYSA-M |
SMILES isomérico |
CC(CCC(=O)[O-])(C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OCC5=NC6=CC=CC=C6C=C5.[Na+] |
SMILES |
CC(CCC(=O)[O-])(C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OCC5=NC6=CC=CC=C6C=C5.[Na+] |
SMILES canónico |
CC(CCC(=O)[O-])(C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OCC5=NC6=CC=CC=C6C=C5.[Na+] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ABT-080; ABT080; ABT 080; VML-530; VML530; VML 530 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

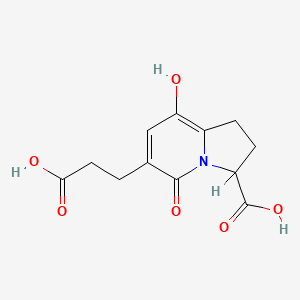
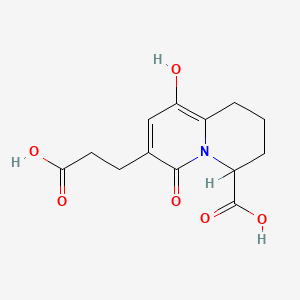
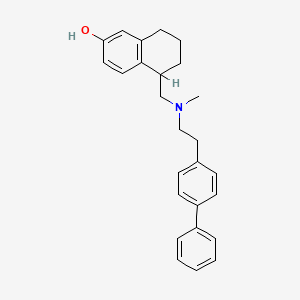
![N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide](/img/structure/B1666403.png)
![ethyl N-[(2S)-1-[[(2R)-2-[[(2S,4S)-1-cyclohexyl-3,4-dihydroxy-5-methylhexan-2-yl]amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1666405.png)
